
Nitenpyram-N-desmethyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitenpyram-N-desmethyl is a metabolite of nitenpyram, a neonicotinoid insecticide. Neonicotinoids are a class of neuro-active insecticides modeled after nicotine. Nitenpyram is commonly used in agriculture and veterinary medicine to control external parasites on pets and livestock. The compound works by interfering with neural signaling in insects, leading to paralysis and death .
Vorbereitungsmethoden
The synthesis of nitenpyram involves a multistage reaction starting from 2-chloro-5-chloromethylpyridine. This precursor undergoes several reaction steps to form nitenpyram. The preparation of nitenpyram-N-desmethyl, a metabolite, involves further chemical modifications . Industrial production methods for nitenpyram typically involve large-scale chemical synthesis processes, ensuring high yield and purity .
Analyse Chemischer Reaktionen
Nitenpyram-N-desmethyl undergoes various chemical reactions, including oxidation and hydroxylation. Common reagents used in these reactions include oxidizing agents like cerium oxide and multiwall carbon nanotubes. The major products formed from these reactions include hydroxy-nitenpyram and N-desmethyl hydroxy-nitenpyram .
Wissenschaftliche Forschungsanwendungen
Nitenpyram-N-desmethyl has several scientific research applications. In chemistry, it is used to study the degradation pathways of neonicotinoids. In biology and medicine, it serves as a model compound to understand the effects of neonicotinoids on neural signaling. In industry, it is used to develop sensitive detection methods for neonicotinoid residues in agricultural products .
Wirkmechanismus
Nitenpyram-N-desmethyl exerts its effects by binding to nicotinic acetylcholine receptors in the central nervous system of insects. This binding blocks neural messages, leading to paralysis and rapid death. The compound is highly selective for insect receptors, making it effective in controlling pest populations while minimizing harm to non-target species .
Vergleich Mit ähnlichen Verbindungen
Nitenpyram-N-desmethyl is similar to other neonicotinoids such as imidacloprid, thiacloprid, and clothianidin. it is less toxic than these compounds, making it a safer alternative for pest control. The unique structure of this compound, with its chloronicotinyl heterocyclic group, distinguishes it from other neonicotinoids .
List of Similar Compounds::- Imidacloprid
- Thiacloprid
- Clothianidin
- Acetamiprid
- Thiamethoxam
Eigenschaften
Molekularformel |
C10H13ClN4O2 |
|---|---|
Molekulargewicht |
256.69 g/mol |
IUPAC-Name |
1-N'-[(6-chloropyridin-3-yl)methyl]-1-N'-ethyl-2-nitroethene-1,1-diamine |
InChI |
InChI=1S/C10H13ClN4O2/c1-2-14(10(12)7-15(16)17)6-8-3-4-9(11)13-5-8/h3-5,7H,2,6,12H2,1H3 |
InChI-Schlüssel |
KSXVZTVFZKDBOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1=CN=C(C=C1)Cl)C(=C[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


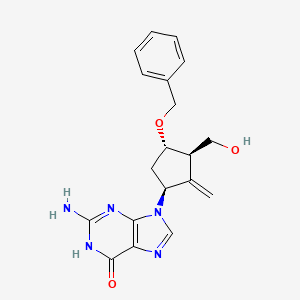

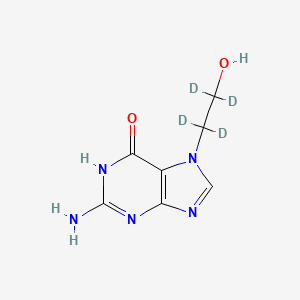
![n-[3-(Morpholin-4-yl)propyl]cyclohexanamine](/img/structure/B13446136.png)

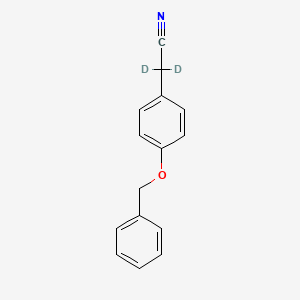

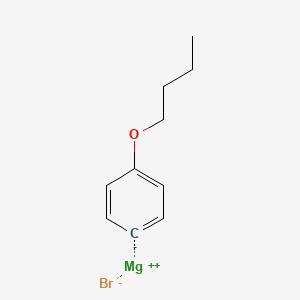


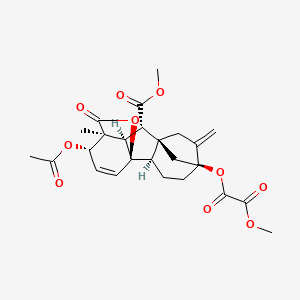
![6-Benzoyl-5-(trifluoromethyl)-6-azabicyclo[3.2.1]octane](/img/structure/B13446185.png)
![pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][TBDPS(-6)]Gal(b)-O-pivaloyl](/img/structure/B13446188.png)

